molecular formula C10H7Cl2NO B14048449 Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)-

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)-

Cat. No.: B14048449
M. Wt: 228.07 g/mol
InChI Key: YFWUGYSYZDOSEV-UHFFFAOYSA-N
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Description

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- can be achieved through several methods. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions is particularly advantageous in industrial settings as it reduces the use of hazardous solvents and lowers production costs .

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell division, making them potential candidates for anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- is unique due to the presence of both chloro substituents and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

2-chloro-1-(7-chloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c11-4-9(14)7-5-13-10-6(7)2-1-3-8(10)12/h1-3,5,13H,4H2

InChI Key

YFWUGYSYZDOSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C(=O)CCl

Origin of Product

United States

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